

# Benchmarking KU-59403: A Comparative Guide to PI3K-like Kinase Inhibitors

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Compound of Interest		
Compound Name:	KU 59403	
Cat. No.:	B1683904	Get Quote

In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K)-like kinase (PIKK) family have emerged as critical tools for researchers and drug developers. KU-59403, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, represents a significant advancement in this class. This guide provides a comprehensive benchmark of KU-59403 against other key PIKK and PI3K inhibitors, supported by experimental data to inform research and development decisions.

## Introduction to KU-59403

KU-59403 is a small molecule inhibitor that demonstrates high potency and selectivity for ATM, a master regulator of the DNA damage response (DDR).[1] By targeting ATM, KU-59403 can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation, making it a promising candidate for combination therapies. Its development arose from the need for ATM inhibitors with improved pharmacological properties over earlier compounds like KU-55933.[1]

# **Comparative Potency and Selectivity**

The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other kinases). The following table summarizes the half-maximal inhibitory concentration (IC50) values of KU-59403 and other relevant inhibitors against a panel of PIKK family members and classical PI3K isoforms.



Inhibitor	Target Kinase	IC50 (nM)	Notes
KU-59403	ATM	3	Potent and selective ATM inhibitor.[1]
DNA-PK	9,100	Over 3000-fold selectivity for ATM over DNA-PK.[2]	
PI3K	10,000	Over 3300-fold selectivity for ATM over PI3K.[2]	
ATR	>10,000	Highly selective against ATR.[1]	
mTOR	14,000	Highly selective against mTOR.[1]	_
KU-55933	ATM	13	Predecessor to KU-59403.[1]
DNA-PK	2,500		
PI3K	1,700		
ATR	>10,000		
mTOR	9,300		
KU-60019	ATM	6.3	An improved analog of KU-55933.[3]
AZD0156	ATM	0.58 (cell IC50)	Highly selective ATM inhibitor.[4]
DNA-PK	140 (enzyme)		
ATR	6,200 (cell)	<del></del>	
mTOR	610 (cell)	<del></del>	
ΡΙ3Κα	1,400 (cell)	<del></del>	



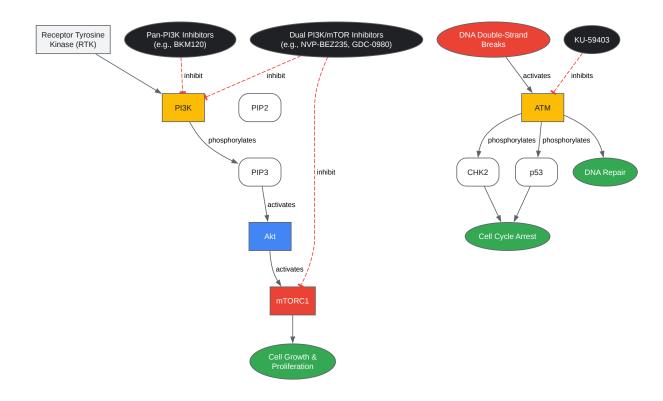
NU7441	DNA-PK	14	Potent and selective DNA-PK inhibitor.[5]
ATM	>10,000	Highly selective for DNA-PK.	
PI3K	>5,000	Highly selective for DNA-PK.	_
NVP-BEZ235	ΡΙ3Κα	4	Dual PI3K/mTOR inhibitor.[6]
РΙЗКβ	75		
ΡΙ3Κδ	7		
РІЗКу	5	<del></del>	
mTOR	20.7	<del>_</del>	
GDC-0980	ΡΙ3Κα	5	Dual PI3K/mTOR inhibitor.[7]
РΙЗКβ	27		
ΡΙ3Κδ	7		
РІЗКу	14		
mTOR	17 (Ki)		
BKM120	ΡΙ3Κα	52	Pan-Class I PI3K inhibitor.[8]
РІЗКβ	166		
ΡΙ3Κδ	116	<del>_</del>	
РІЗКу	262	<del></del>	
DNA-PK	>5,000	<del>_</del>	
mTOR	>5,000	<del>_</del>	



Note: IC50 values are sourced from various publications and may have been determined using different assay conditions. Direct comparison should be made with caution.

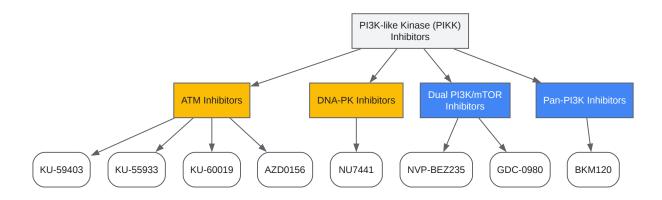
## **Signaling Pathway Context**

The PI3K/ATM signaling network is a complex cascade that governs cell survival, proliferation, and DNA repair. The following diagram illustrates the key players and the points of intervention for the discussed inhibitors.









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